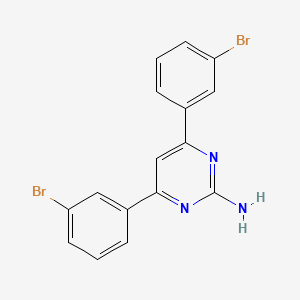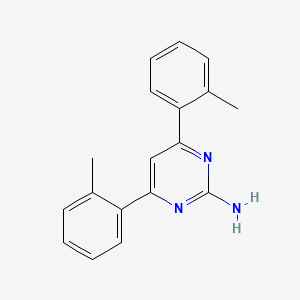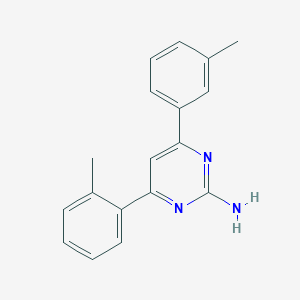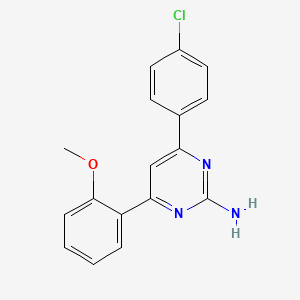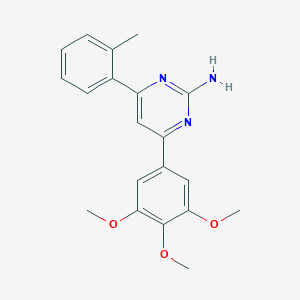
4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4M6TP, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as pyrimidines, which are characterized by their aromatic and heterocyclic properties. 4M6TP is of particular interest due to its unique chemical structure and its ability to interact with a variety of biological systems.
科学研究应用
4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a probe molecule to investigate the structure and function of proteins and other biological molecules. It has also been used to study the binding of ligands to proteins and other biological molecules. Additionally, 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used as a model compound to study the interactions between small molecules and proteins.
作用机制
The mechanism of action of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound interacts with proteins and other biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals interactions. Additionally, it is believed that 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine binds to proteins and other biological molecules by forming covalent bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not fully understood. However, it is believed that the compound has the potential to modulate the activity of proteins and other biological molecules. Additionally, it is believed that 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may have the potential to interact with receptors, enzymes, and other proteins involved in cellular signaling pathways.
实验室实验的优点和局限性
The use of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a stable compound and can be stored for long periods of time. However, the use of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments also has some limitations. The compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can interact with a variety of biological molecules, which can make it difficult to control its effects in laboratory experiments.
未来方向
There are a number of potential future directions for the research of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted to explore the use of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in the development of novel therapeutic agents. Additionally, further research could be conducted to explore the use of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in the development of diagnostic tools. Finally, further research could be conducted to explore the use of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine as a tool for understanding the structure and function of proteins and other biological molecules.
合成方法
4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Ullmann reaction, the Vilsmeier-Haack reaction, and the Suzuki reaction. The Ullmann reaction is a type of cross-coupling reaction that involves the coupling of two aromatic or heteroaromatic compounds. The Vilsmeier-Haack reaction is a type of reaction that involves the condensation of an aldehyde or ketone with an amine to form an imine. The Suzuki reaction is a type of cross-coupling reaction that involves the coupling of an organic halide and an organometallic compound. All of these methods have been used to successfully synthesize 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.
属性
IUPAC Name |
4-(2-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-7-5-6-8-14(12)16-11-15(22-20(21)23-16)13-9-17(24-2)19(26-4)18(10-13)25-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHWPHGZBGRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






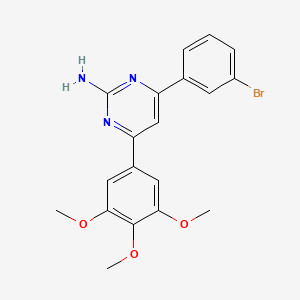

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)

